Cas no 52211-22-0 (1-(bromomethyl)naphthalene-2-carbonitrile)

1-(bromomethyl)naphthalene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(Bromomethyl)-2-cyanonaphthalene
- BrCC1=C(C=CC2=CC=CC=C12)C#N
- 1-(bromomethyl)naphthalene-2-carbonitrile
- EN300-330395
- G64458
- 52211-22-0
-
- MDL: MFCD18413591
- Inchi: 1S/C12H8BrN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2
- InChI Key: HWZNRWJRZUNTLO-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC=C2C=CC=CC=12
Computed Properties
- Exact Mass: 244.98401g/mol
- Monoisotopic Mass: 244.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 23.8
1-(bromomethyl)naphthalene-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1096492-50mg |
1-(Bromomethyl)naphthalene-2-carbonitrile |
52211-22-0 | 95% | 50mg |
$172.0 | 2025-02-21 | |
Alichem | A219001805-500mg |
1-(Bromomethyl)-2-cyanonaphthalene |
52211-22-0 | 98% | 500mg |
$1019.20 | 2023-09-01 | |
Enamine | EN300-330395-0.25g |
1-(bromomethyl)naphthalene-2-carbonitrile |
52211-22-0 | 95.0% | 0.25g |
$1104.0 | 2025-03-18 | |
Enamine | EN300-330395-1.0g |
1-(bromomethyl)naphthalene-2-carbonitrile |
52211-22-0 | 95.0% | 1.0g |
$1200.0 | 2025-03-18 | |
1PlusChem | 1P01BZU2-1g |
1-(BROMOMETHYL)NAPHTHALENE-2-CARBONITRILE |
52211-22-0 | 95% | 1g |
$1246.00 | 2024-04-30 | |
1PlusChem | 1P01BZU2-50mg |
1-(BROMOMETHYL)NAPHTHALENE-2-CARBONITRILE |
52211-22-0 | 95% | 50mg |
$163.00 | 2024-04-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSV951-1g |
2-Naphthalenecarbonitrile, 1-(bromomethyl)- |
52211-22-0 | 95% | 1g |
¥8316.0 | 2024-04-18 | |
1PlusChem | 1P01BZU2-250mg |
1-(BROMOMETHYL)NAPHTHALENE-2-CARBONITRILE |
52211-22-0 | 95% | 250mg |
$475.00 | 2024-04-30 | |
1PlusChem | 1P01BZU2-100mg |
1-(BROMOMETHYL)NAPHTHALENE-2-CARBONITRILE |
52211-22-0 | 95% | 100mg |
$280.00 | 2024-04-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSV951-250mg |
2-Naphthalenecarbonitrile, 1-(bromomethyl)- |
52211-22-0 | 95% | 250mg |
¥3079.0 | 2024-04-18 |
1-(bromomethyl)naphthalene-2-carbonitrile Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on 1-(bromomethyl)naphthalene-2-carbonitrile
1-(Bromomethyl)-2-cyanonaphthalene (CAS No. 52211-22-0): A Versatile Building Block in Organic Synthesis
1-(Bromomethyl)-2-cyanonaphthalene (CAS No. 52211-22-0) is an important organic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical intermediates, material science, and specialty chemicals. This naphthalene derivative combines two reactive functional groups - a bromomethyl group and a cyano group - making it a valuable building block for various synthetic transformations.
The compound's molecular structure features a naphthalene core with a bromomethyl substituent at position 1 and a cyano group at position 2. This unique arrangement allows for multiple reaction pathways, which is why researchers frequently search for "1-(Bromomethyl)-2-cyanonaphthalene synthesis" and "52211-22-0 applications" in scientific databases. The presence of both electrophilic and nucleophilic sites in the same molecule makes it particularly useful for constructing complex molecular architectures.
In pharmaceutical research, 1-(Bromomethyl)-2-cyanonaphthalene serves as a key intermediate for developing novel therapeutic agents. Recent studies have explored its potential in creating kinase inhibitors and anti-inflammatory compounds, addressing current healthcare challenges. The compound's ability to undergo various coupling reactions makes it valuable for medicinal chemists working on "drug discovery building blocks" and "small molecule pharmaceuticals".
The material science field has also benefited from this compound's unique properties. Researchers investigating "organic electronic materials" and "naphthalene-based polymers" have utilized 1-(Bromomethyl)-2-cyanonaphthalene as a precursor for creating conjugated systems with interesting optoelectronic properties. Its incorporation into molecular frameworks has shown promise for developing new materials for OLEDs and organic semiconductors.
From a synthetic chemistry perspective, the bromomethyl group in 52211-22-0 offers excellent reactivity for nucleophilic substitution reactions, while the cyano group can participate in various transformations including reduction, hydrolysis, and cycloadditions. This dual functionality explains why queries like "1-(Bromomethyl)-2-cyanonaphthalene reactivity" and "cyanonaphthalene derivatives" are common in chemical literature searches.
The global market for naphthalene derivatives like 1-(Bromomethyl)-2-cyanonaphthalene has seen steady growth, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Manufacturers focusing on "high-purity chemical intermediates" have developed improved synthetic routes to this compound, ensuring better yields and purity for research and industrial applications.
Recent advancements in green chemistry have also impacted the production of 1-(Bromomethyl)-2-cyanonaphthalene, with researchers exploring more sustainable methods that reduce hazardous byproducts. This aligns with current trends in "environmentally friendly synthesis" and "green chemical processes", making the compound relevant to modern chemical manufacturing priorities.
Analytical characterization of 52211-22-0 typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC, which are frequently searched in relation to "chemical compound analysis". The compound's distinct spectral features make it relatively easy to identify and quantify in complex mixtures, an important consideration for quality control in production settings.
Storage and handling of 1-(Bromomethyl)-2-cyanonaphthalene require standard precautions for organic compounds, with recommendations to keep it in cool, dry conditions away from strong oxidizing agents. Proper handling procedures are often searched under terms like "chemical storage best practices" and "laboratory safety protocols".
Looking forward, the applications of 1-(Bromomethyl)-2-cyanonaphthalene are expected to expand as researchers discover new reactions and applications for this versatile building block. Its combination of reactivity and stability makes it particularly valuable for developing "next-generation functional materials" and "innovative pharmaceutical compounds", ensuring its continued importance in chemical research and development.
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